molecular formula C13H21NO4 B8226498 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B8226498
M. Wt: 255.31 g/mol
InChI Key: ZRWHHHKRQKVBSE-UHFFFAOYSA-N
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Description

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 2343963-98-2) is a structurally unique amino acid derivative featuring a bicyclo[1.1.1]pentane (BCP) core, a tert-butoxycarbonyl (Boc)-protected amine, and a carboxylic acid group. The BCP moiety is a highly strained, rigid scaffold that imparts distinct steric and electronic properties, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or alkynes . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic processes . This compound is primarily utilized as an intermediate in peptide synthesis and drug discovery, particularly in developing conformationally constrained analogs with enhanced metabolic stability and target affinity .

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)7-13-4-8(5-13)6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWHHHKRQKVBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Atom-Transfer Radical Addition (ATRA) with Tricyclo[1.1.1.0¹,³]propane (TCP)

TCP serves as a precursor for bicyclo[1.1.1]pentane derivatives. In a representative procedure:

  • Reagents : TCP (2.0 equiv.), iodomethane (1.0 equiv.), BEt₃ (10 mol% in hexane).

  • Conditions : CH₂Cl₂, 25°C, 6 hours.

  • Outcome : Yields 58% of 3-iodobicyclo[1.1.1]pentane after column chromatography.

This method leverages BEt₃ to initiate radical chain propagation, enabling C–I bond formation at the bridgehead position.

Halogenation Followed by Finkelstein Reaction

Iodo intermediates are converted to amino derivatives via nucleophilic substitution:

  • Iodination : TCP + I₂ → 1-iodobicyclo[1.1.1]pentane.

  • Amination : Reaction with aqueous NH₃ at 80°C (12 hours) yields 1-aminobicyclo[1.1.1]pentane.

Boc Protection of the Bicyclopentane Amine

Carbamate Formation with Boc Anhydride

The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O):

  • Reagents : 1-aminobicyclo[1.1.1]pentane (1.0 equiv.), (Boc)₂O (1.2 equiv.), DMAP (0.1 equiv.).

  • Conditions : THF, 0°C → 25°C, 12 hours.

  • Outcome : 85–90% yield of Boc-protected amine after extraction.

Continuous Flow Microreactor Synthesis

Patent CN113582880B details a high-efficiency method:

ParameterValue
Reactor typeMicrochannel (0.5 mm ID)
Temperature50°C
Residence time15 minutes
Yield94%

This approach minimizes side reactions and improves heat transfer.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
ATRA + Boc Protection58>95Scalable radical chemistry
Microreactor Flow94>99Rapid, high-throughput
Classical Amination85>95Low-cost reagents

The microreactor method achieves superior yields due to precise kinetic control, whereas ATRA offers flexibility for halogenated intermediates.

Characterization and Quality Control

  • NMR : ¹H NMR (CDCl₃) shows singlet δ 1.44 ppm (Boc CH₃), δ 3.12 ppm (bridging CH₂).

  • HPLC : Retention time 8.2 minutes (C18 column, 70:30 H₂O/MeCN).

  • Mass Spec : [M+H]⁺ m/z 256.2 (calculated 255.3) .

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of aromatic rings, allowing it to interact with biological targets in a similar manner. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[1.1.1]pentane Modifications

Compound Name Key Structural Differences Physicochemical Properties Biological Relevance References
3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid Boc-protected amine on methylene bridge (vs. propanoic acid) Higher lipophilicity (logP ~2.8); reduced aqueous solubility due to methylene substitution Used in kinase inhibitor synthesis
3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Oxane (tetrahydropyran) substituent (vs. Boc-amino group) Increased polarity (logP ~1.2); enhanced hydrogen-bonding capacity Potential CNS drug candidate
2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Trifluoromethyl substitution on BCP core Enhanced metabolic stability (CF₃ group); lower pKa (~3.5 vs. ~4.2 for parent compound) Anticancer agent with improved bioavailability

Functional Group Variations in Boc-Protected Amino Acids

Compound Name Key Structural Differences Synthetic Applications Stability & Reactivity References
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid Aromatic iodophenyl substituent (vs. BCP core) Precursor for tyrosine kinase inhibitors; iodine enables cross-coupling reactions Light-sensitive; requires dark storage
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate Indole-substituted pyrrole ring (vs. BCP core) Fluorescent probe synthesis; indole enhances π-π stacking interactions Acid-labile; prone to Boc deprotection
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid Pyridinyl substituent; dual Boc protection Chelating agent for metal-catalyzed reactions; pyridine enhances metal coordination High thermal stability (decomposes >200°C)

Stability and Reactivity Considerations

  • Acid Sensitivity : The Boc group is labile under strong acidic conditions (e.g., TFA), while the BCP core remains stable, enabling selective deprotection .
  • Solubility : The carboxylic acid group confers moderate aqueous solubility (~5 mg/mL at pH 7.4), which is lower than ester derivatives (e.g., ethyl esters in ) but higher than methylene-bridged analogs .
  • Thermal Stability : Decomposition occurs at >150°C, primarily due to Boc group cleavage, as evidenced by TGA data .

Biological Activity

3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 1956306-95-8) is a compound that has garnered attention due to its unique bicyclic structure and potential biological applications. This compound is a derivative of bicyclo[1.1.1]pentane (BCP), which is recognized for its ability to serve as a bioisostere for various drug candidates, enhancing their pharmacological properties.

  • Molecular Formula : C13H21NO4
  • Molar Mass : 255.31 g/mol
  • Structural Characteristics : The bicyclic structure contributes to increased metabolic stability and bioactivity, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential therapeutic applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of BCP-containing compounds, particularly in mimetics of lipoxin A4 (LXA4). These compounds have been shown to modulate inflammatory responses significantly. For instance, one study reported that a BCP derivative exhibited an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .

Case Studies

  • Synthesis and Evaluation of BCP Analogues :
    • Researchers synthesized several BCP-containing lipoxin analogues, including this compound.
    • These analogues were screened for their ability to inhibit NFκB activation in human monocyte cell lines, demonstrating significant anti-inflammatory effects.
  • Structure-Activity Relationship (SAR) :
    • The incorporation of the bicyclo[1.1.1]pentane moiety was found to enhance metabolic stability compared to traditional alkyl chains.
    • Variations in substituents on the BCP scaffold were systematically studied to optimize biological activity, revealing a clear correlation between structural modifications and anti-inflammatory potency.

Data Table: Biological Activity Summary

CompoundActivity TypeIC50 (µM)Target
BCP-sLXm (6a)Anti-inflammatory<0.001NFκB Activation
BCP DerivativeCytokine Release Inhibition0.5TNFα, MCP1

Q & A

Q. Basic Research Focus

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the BCP structure (distinctive bridgehead protons at δ 2.0–2.5 ppm) and Boc group (tert-butyl signals at δ 1.4 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ = 310.3 g/mol for C₁₄H₂₀N₂O₄) .
  • IR spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H/N-H bands .
    Advanced Note : Discrepancies in NOESY or COSY data may arise from conformational rigidity; use variable-temperature NMR or X-ray crystallography to resolve ambiguities .

How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Q. Advanced Research Focus

  • Asymmetric Mannich reaction : Employ chiral organocatalysts (e.g., proline derivatives) to install the amino acid moiety with high enantiomeric excess (ee >90%) .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based systems during Boc protection to control stereochemistry .
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, temperature) to favor a single enantiomer during hydrolysis .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis. Use amber vials to avoid light-induced degradation .
  • Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid prolonged exposure to aqueous bases or acids .
  • Safety : Follow GHS guidelines (e.g., wear PPE, use fume hoods) due to potential irritant properties (H315/H319) .

How can researchers design experiments to study the bioisosteric potential of the BCP group?

Q. Advanced Research Focus

  • Comparative SAR studies : Replace tert-butyl or phenyl groups in lead compounds with BCP and assay activity (e.g., enzyme inhibition, receptor binding) .
  • Metabolic stability assays : Use liver microsomes to compare the half-life of BCP-containing analogs versus traditional substituents .
  • X-ray co-crystallization : Resolve protein-ligand structures to analyze BCP-induced conformational changes in target binding pockets .

What computational tools are recommended for predicting the reactivity of this compound?

Q. Advanced Research Focus

  • Retrosynthesis software : Leverage AI-driven platforms (e.g., Pistachio, Reaxys) to propose synthetic pathways and evaluate feasibility .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets, accounting for BCP’s steric profile .
  • DFT calculations : Simulate reaction pathways (e.g., Boc deprotection kinetics) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

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